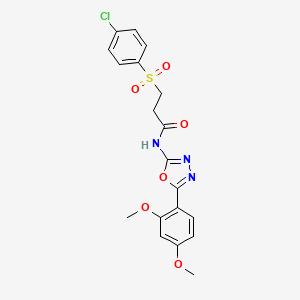

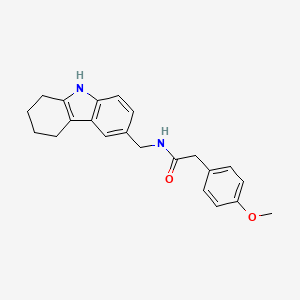

![molecular formula C24H25N5O3 B2596482 1-(4-乙酰苯基)-2-氨基-N-(3-乙氧基丙基)-1H-吡咯并[2,3-b]喹喔啉-3-甲酰胺 CAS No. 573697-25-3](/img/structure/B2596482.png)

1-(4-乙酰苯基)-2-氨基-N-(3-乙氧基丙基)-1H-吡咯并[2,3-b]喹喔啉-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinoxalines are a class of N-heterocyclic compounds that are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .

Synthesis Analysis

Quinoxalines can be formed by condensing ortho-diamines with 1,2-diketones . Substituted derivatives arise when α-ketonic acids, α-chlorketones, α-aldehyde alcohols and α-ketone alcohols are used in place of diketones . Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .Molecular Structure Analysis

Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . It is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .Chemical Reactions Analysis

Quinoxalines and its analogues may also be formed by reduction of amino acids substituted 1,5-difluoro-2,4-dinitrobenzene (DFDNB) . One study used 2-iodoxybenzoic acid (IBX) as a catalyst in the reaction of benzil with 1,2-diaminobenzene .Physical And Chemical Properties Analysis

Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids .科学研究应用

Anti-Cancer & Anti-Proliferative Activity

Quinoxaline derivatives have been extensively studied for their anti-cancer properties. They can interact with various cellular targets and disrupt cancer cell proliferation. The specific compound may inhibit the growth of cancer cells by interfering with signaling pathways or inducing apoptosis .

Anti-Microbial Activity

These compounds also exhibit significant anti-microbial activity. They can act against a range of microorganisms by disrupting cell wall synthesis or interfering with protein synthesis. This makes them potential candidates for treating bacterial infections .

Anti-Convulsant Activity

Quinoxaline derivatives have shown promise as anti-convulsants. They may modulate neurotransmitter release or receptor activity in the central nervous system, which can help in controlling seizures .

Anti-Tuberculosis Activity

Given the rise of drug-resistant strains of tuberculosis, new therapeutic agents are in high demand. Quinoxaline derivatives could serve as potent anti-tuberculosis agents by targeting mycobacterial cell synthesis .

Anti-Malarial Activity

Malaria is a life-threatening disease caused by Plasmodium parasites. Quinoxaline derivatives can interfere with the life cycle of these parasites, offering a potential route for developing new anti-malarial drugs .

Anti-HIV Activity

The fight against HIV requires the continual development of new drugs due to the virus’s ability to develop resistance. Quinoxaline derivatives, including the compound , may inhibit HIV replication by targeting viral enzymes or blocking virus-cell fusion .

未来方向

Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Since quinoxalines is an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .

作用机制

Target of Action

Quinoxaline derivatives have been reported to show promising anticancer activities against various cancer cell lines . They have also been found to display inhibitory activity over tyrosine kinase EGFR .

Mode of Action

It’s known that quinoxaline derivatives can interact with their targets and cause changes that lead to their anticancer effects .

Biochemical Pathways

Quinoxaline derivatives have been reported to affect various targets, receptors, or microorganisms .

Pharmacokinetics

It’s known that the existence of (–n=c–o) moiety in oxadiazole nucleus improves the lipophilicity of the corresponding drug which subsequently helps to transfer the drug to desired target through the transmembrane diffusion .

Result of Action

Quinoxaline derivatives have shown promising anticancer activities against various cancer cell lines .

Action Environment

The synthesis of quinoxaline derivatives can be carried out by adopting green chemistry principles .

属性

IUPAC Name |

1-(4-acetylphenyl)-2-amino-N-(3-ethoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O3/c1-3-32-14-6-13-26-24(31)20-21-23(28-19-8-5-4-7-18(19)27-21)29(22(20)25)17-11-9-16(10-12-17)15(2)30/h4-5,7-12H,3,6,13-14,25H2,1-2H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJBVEQXLMTGFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)C(=O)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-ethyl-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2596399.png)

![5-((3,4-Difluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2596401.png)

![N-[1-(Thiophen-2-ylmethyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2596402.png)

![4,7-Diazatricyclo[7.5.0.0(2),]tetradeca-1,8-dien-3-one](/img/structure/B2596405.png)

![6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-one](/img/structure/B2596406.png)

![1-(ethoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid, Mixture of diastereomers](/img/structure/B2596407.png)

![3-[(4-Methoxyphenyl)methylene]tetrahydro-2,5-pyrazinedione](/img/structure/B2596415.png)

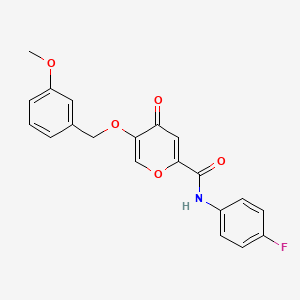

![N-benzo[g][1,3]benzothiazol-2-yl-3-methoxybenzamide](/img/structure/B2596418.png)